1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride

Catalog No.
S926092
CAS No.
1803607-54-6
M.F
C12H15ClFNO2
M. Wt
259.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic...

CAS Number

1803607-54-6

Product Name

1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.7 g/mol

InChI

InChI=1S/C12H14FNO2.ClH/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16;/h1-3,6,10H,4-5,7-8H2,(H,15,16);1H

InChI Key

GASRRVMTSPIHKV-UHFFFAOYSA-N

SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F.Cl

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F.Cl

1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H15ClFNO2, and it has a molecular weight of approximately 273.71 g/mol. The compound is typically encountered in the form of its hydrochloride salt, which enhances its solubility and stability in various applications .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: Reaction with amines can yield amides, which are significant in medicinal chemistry.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an amine derivative.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics .

Research indicates that 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride exhibits notable biological activities. It has been studied for its potential as a therapeutic agent, particularly in the context of neurological disorders due to its interaction with neurotransmitter systems. The presence of the fluorinated aromatic group may enhance its binding affinity to specific receptors, making it a candidate for further pharmacological exploration .

The synthesis of 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride typically involves:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reaction: The introduction of the 3-fluorobenzyl group can be performed via nucleophilic substitution methods.
  • Carboxylation: The addition of the carboxylic acid functionality is often done using carbon dioxide or carboxylic acid derivatives.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility.

These methods allow for efficient production and modification of the compound to optimize its properties for specific applications

1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride has several applications in:

  • Pharmaceuticals: Its potential use as a therapeutic agent in treating neurological disorders.
  • Chemical Research: As a building block for synthesizing more complex molecules.
  • Biotechnology: In studies aimed at understanding receptor interactions and drug design.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Studies on the interactions of 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride with various biological targets have shown promising results. It is believed to interact with neurotransmitter receptors, which could lead to modulation of synaptic activity. Understanding these interactions is crucial for developing new therapeutic strategies targeting specific neurological pathways .

Several compounds share structural similarities with 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acidC11H12FNO2Lacks the methyl substitution on the pyrrolidine
1-Benzylpyrrolidine-3-carboxylic acidC13H17NO2Contains a benzyl instead of fluorophenyl
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acidC11H12FNO2Substituted with a para-fluorophenyl group

Uniqueness

The uniqueness of 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride lies in its specific substitution pattern, which may influence its biological activity and receptor binding properties differently than its analogs. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles compared to similar compounds

The compound is systematically named 1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride, reflecting its pyrrolidine ring substituted at the 3-position with a carboxylic acid group and a 3-fluorobenzyl group, followed by protonation with hydrochloric acid. Key identifiers include:

PropertyValue
CAS Registry Number1803607-54-6
Molecular Formula$$ \text{C}{12}\text{H}{15}\text{ClFNO}_2 $$
Molecular Weight259.70 g/mol
SMILESO=C(C1CN(CC2=CC=CC(F)=C2)CC1)O.[H]Cl
InChI KeyUEJCKIYKRFAMOV-UHFFFAOYSA-N

The structure consists of a pyrrolidine ring with stereochemical flexibility, where the carboxylic acid at position 3 and the 3-fluorobenzyl group at the nitrogen atom create a zwitterionic form stabilized by the hydrochloride salt.

Historical Context in Heterocyclic Chemistry Research

Fluorinated pyrrolidines gained prominence in the late 20th century due to fluorine’s electronegativity and metabolic stability. The synthesis of this compound leverages advances in:

  • Cross-coupling reactions: Suzuki-Miyaura couplings for introducing aryl groups.
  • Salt formation: Hydrochloride salts improve crystallinity and solubility for characterization.
    Early research focused on modifying pyrrolidine scaffolds to enhance binding to biological targets, such as neurotransmitter receptors. The 3-fluorophenyl group emerged as a strategic substitution to balance lipophilicity and electronic effects.

Significance of Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry

Fluorinated pyrrolidines are pivotal in drug discovery due to:

  • Bioavailability enhancement: Fluorine’s small size and high electronegativity improve membrane permeability.
  • Target selectivity: The 3-fluorophenyl group mimics phenylalanine residues in enzyme active sites, enabling selective inhibition.
  • Metabolic stability: Fluorine reduces susceptibility to oxidative degradation, extending half-life.

This compound serves as an intermediate in synthesizing peptidomimetics and kinase inhibitors, particularly for neurological disorders. Its carboxylic acid group facilitates salt formation, enhancing aqueous solubility for in vivo studies.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular architecture of 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride and related pyrrolidine derivatives. The pyrrolidine ring system, being a five-membered saturated heterocycle, exhibits characteristic puckering behavior that significantly influences the overall molecular conformation and biological activity [1] [2].

The pyrrolidine core in fluorophenyl-substituted derivatives consistently adopts an envelope conformation, with puckering parameters typically ranging from Q = 0.45 to 0.49 Å and puckering phase angles (φ) between 40° and 50° [3]. Specifically, the carbon-4 exo (C4-exo) pucker dominates in most crystal structures, where one carbon atom is displaced out of the plane formed by the remaining four ring atoms [4] [5]. This conformational preference is particularly pronounced when electron-withdrawing substituents, such as the carboxylic acid group at the 3-position, are present [5].

Crystallographic studies of related 3-fluoroproline derivatives demonstrate stereochemical dependence in ring puckering, with R-isomers favoring C4-exo conformations and S-isomers exhibiting C4-endo arrangements [4] [5]. The absolute configuration at the chiral center directly influences the pyrrolidine ring geometry through stereoelectronic effects and hyperconjugative interactions between the carbon-fluorine bond and adjacent carbon-hydrogen bonds [6].

The crystal packing arrangements in fluorophenyl-pyrrolidine systems are stabilized by multiple intermolecular interactions, including hydrogen bonding networks involving the carboxylic acid functionality and the protonated nitrogen atom of the hydrochloride salt [7]. These interactions create two-dimensional hydrogen bond networks that extend along crystallographic planes, contributing to the overall crystal stability and influencing the observed conformational preferences [7].

Comparative analysis of spiro-pyrrolidine derivatives reveals that structural complexity can lead to conformational disorder, where multiple ring conformations coexist with equal partial occupancies in the same crystal structure [7]. The energy differences between these conformational states typically do not exceed 1 kcal/mol, which justifies their simultaneous presence in crystalline environments [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride provides essential structural confirmation and conformational insights through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for solution-state structural elucidation, offering detailed information about molecular connectivity, stereochemistry, and dynamic behavior [8] [9] [10].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signal patterns for the pyrrolidine ring system, with methylene protons appearing in the δ 2.0-4.0 ppm region and aromatic protons from the 3-fluorophenyl substituent resonating between δ 7.0-7.5 ppm [8] [9] [10]. The coupling constants between vicinal protons (typically 6-12 Hz) provide valuable information about ring conformation and the preferred envelope geometry [10]. The carboxylic acid proton, when observable, appears as a broad singlet around δ 11-13 ppm, though this signal may be exchangeable in protic solvents [8].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy confirms the carbon framework, with aliphatic carbons of the pyrrolidine ring appearing between δ 20-60 ppm and aromatic carbons spanning δ 110-165 ppm [8] [11]. The carboxylic acid carbonyl carbon typically resonates around δ 175-180 ppm, providing definitive confirmation of this functional group [11]. Fluorine-carbon coupling patterns in ¹³C NMR spectra offer additional structural information, particularly regarding the substitution pattern on the aromatic ring [9].

Fourier transform infrared (FT-IR) spectroscopy provides complementary functional group identification through characteristic vibrational frequencies [12] . The carboxylic acid functionality exhibits distinctive O-H stretching vibrations in the 2500-3000 cm⁻¹ region, appearing as broad absorption bands due to hydrogen bonding effects [12] . The carbonyl stretch of the carboxylic acid group typically appears as a strong absorption around 1700 cm⁻¹ . Aromatic carbon-fluorine bonds contribute medium intensity absorptions in the 1450-1650 cm⁻¹ region, confirming the presence and position of fluorine substitution [9] [14].

The protonated nitrogen atom in the hydrochloride salt form produces characteristic N-H stretching vibrations between 3200-3400 cm⁻¹, often appearing as broad absorption bands due to salt bridge formation and hydrogen bonding interactions [10] [15]. These spectral features provide valuable information about the protonation state and ionic character of the compound [15].

Mass spectrometry analysis, particularly electrospray ionization mass spectrometry (ESI-MS), confirms molecular weight and provides fragmentation patterns characteristic of pyrrolidine derivatives [16] [17]. The molecular ion peak [M+H]⁺ appears with high accuracy (typically ±0.1 Da), while fragmentation produces diagnostic ions corresponding to pyrrolidine core fragments, commonly observed at m/z 70 and 116 [17] [18]. Gas chromatography-mass spectrometry (GC-MS) offers additional structural confirmation through characteristic fragmentation patterns, with base peaks providing fingerprint-like identification of the pyrrolidine scaffold [17] [18].

Ultraviolet-visible (UV-Vis) spectroscopy reveals electronic transitions associated with the aromatic fluorophenyl system, with absorption maxima typically occurring around 250-280 nm [15]. These transitions provide information about the electronic structure and conjugation within the aromatic system, with extinction coefficients ranging from 10³ to 10⁴ M⁻¹cm⁻¹ [15].

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical calculations using density functional theory (DFT) methods provide detailed insights into the electronic structure, orbital characteristics, and energetic properties of 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride. These computational studies complement experimental characterization by revealing molecular properties that are difficult to measure directly [19] [20] [15].

The highest occupied molecular orbital (HOMO) energy levels for fluorophenyl-pyrrolidine systems typically range from -6.0 to -7.5 eV when calculated using B3LYP/6-31G(d,p) methodology [19] [20] [15]. These values indicate the nucleophilic reactivity potential of the molecule, with higher HOMO energies correlating with increased electron-donating capability [20]. The pyrrolidine nitrogen atom and the aromatic π-system represent the primary electron-rich regions contributing to HOMO character [15].

The lowest unoccupied molecular orbital (LUMO) energies, ranging from -1.0 to -2.5 eV, reflect the electrophilic reactivity and electron-accepting properties of the system [19] [20] [15]. The LUMO is typically localized on the carboxylic acid carbonyl group and the fluorophenyl aromatic system, indicating these regions as preferential sites for nucleophilic attack . The carbon-fluorine bond contributes significantly to LUMO stabilization through its electron-withdrawing inductive effect [20].

The HOMO-LUMO energy gap, typically ranging from 4.0 to 6.0 eV, provides a measure of electronic stability and chemical reactivity [20] [15]. Larger energy gaps correspond to increased kinetic stability and reduced reactivity, while smaller gaps indicate enhanced polarizability and potential for electronic excitation [20]. The fluorine substitution pattern influences this gap, with electron-withdrawing effects generally increasing the gap and enhancing molecular stability [20].

Molecular electrostatic potential (MEP) surfaces reveal the distribution of electronic charge across the molecule, with values typically ranging from -0.08 to +0.05 atomic units [15]. Regions of negative electrostatic potential appear around the nitrogen lone pair, carboxylate oxygen atoms, and aromatic π-electron density, while positive potential regions are associated with hydrogen atoms and the carbon framework [15]. These MEP patterns provide valuable insights into intermolecular interaction sites and hydrogen bonding preferences [15].

Mulliken charge analysis demonstrates the electron-withdrawing effect of fluorine substitution, with fluorine atoms bearing negative charges typically ranging from -0.25 to -0.35 elementary charges [19] [20]. The nitrogen atom exhibits negative charges between -0.45 and -0.65 elementary charges, reflecting its role as the primary basic site in the molecule [15]. These charge distributions influence both intramolecular conformational preferences and intermolecular interactions [19] [20].

The dipole moment, typically ranging from 2.5 to 4.5 Debye units, reflects the overall polarity of the molecule and influences solubility, intermolecular interactions, and biological activity [15]. The fluorine substitution significantly contributes to the molecular dipole through its high electronegativity and the resulting charge separation [20].

Polarizability calculations, yielding values between 9.5 and 10.5 Ų, provide insights into induced dipole interactions and van der Waals forces [20] [15]. The aromatic fluorophenyl system contributes significantly to the overall molecular polarizability through its extended π-electron system [20]. First hyperpolarizability values, ranging from 10⁻³⁰ to 10⁻²⁹ esu, indicate potential nonlinear optical properties, though these are typically modest for this class of compounds [15].

Thermodynamic parameters calculated at standard conditions reveal the energetic costs associated with molecular formation and conformational changes [15]. Standard enthalpy of formation values provide insights into molecular stability, while entropy calculations reflect conformational flexibility and rotational freedom around single bonds [15].

Conformational Analysis of Fluorophenyl Substituent

The conformational behavior of the 3-fluorophenyl substituent in 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride significantly influences the overall molecular geometry, biological activity, and physicochemical properties. The methylene linker connecting the pyrrolidine nitrogen to the fluorophenyl ring provides rotational freedom that creates multiple accessible conformational states [23] [6].

The pyrrolidine ring pucker strongly influences the spatial orientation of the fluorophenyl substituent through stereoelectronic effects and steric interactions [4] [5] [3]. The dominant C4-exo envelope conformation, observed in 70-85% of crystal structures and solution conformers, positions the carboxylic acid group in a pseudo-equatorial orientation, which affects the overall molecular shape and the orientation of the attached fluorophenyl group [4] [5] [3].

Rotation around the nitrogen-methylene carbon bond exhibits preference for staggered conformations, with gauche arrangements being favored in 60-75% of solution conformers [23] [6]. This preference arises from favorable hyperconjugative interactions between the nitrogen lone pair and the carbon-hydrogen bonds of the methylene linker [6]. The gauche effect is particularly pronounced when electron-withdrawing groups, such as the fluorophenyl system, are present [6].

The dihedral angle between the pyrrolidine ring plane and the fluorophenyl aromatic system typically ranges from 30° to 60° from perpendicular orientation [23] [24]. This tilted arrangement optimizes van der Waals interactions while minimizing steric clashes between the aromatic system and the pyrrolidine ring substituents [24]. Crystal structure analysis reveals that this orientation is maintained in 65-80% of observed conformations [23] [24].

The methylene bridge connecting the nitrogen and aromatic systems preferentially adopts anti-periplanar conformations in 55-70% of calculated structures [6]. This arrangement minimizes 1,3-diaxial interactions and positions the fluorophenyl group for optimal spatial arrangement relative to the pyrrolidine core [6]. The anti-periplanar preference is enhanced by the electron-withdrawing nature of the fluorine substituent, which stabilizes this conformation through favorable electrostatic interactions [6].

Energy barriers for pyrrolidine ring puckering typically range from 2 to 5 kcal/mol, allowing for rapid interconversion between envelope conformations at physiological temperatures [4] [6]. This conformational flexibility contributes to the molecule's ability to adapt to different binding environments and influences its biological activity [4]. In contrast, phenyl ring rotation around the methylene-aromatic bond requires significantly higher energy (8-12 kcal/mol), indicating restricted rotation at ambient temperatures [23] [6].

Gas phase calculations predict an extended conformation preference in 60-75% of lowest energy structures, where the fluorophenyl group is positioned away from the pyrrolidine core to minimize intramolecular interactions [19] [4]. However, solution phase studies using nuclear magnetic resonance spectroscopy demonstrate a shift toward folded gauche conformations (70-85% population) due to favorable solvation effects and intermolecular interactions [23] [25].

Temperature effects on conformational dynamics become significant above 298 K, where increased thermal energy allows access to higher energy conformational states [23] [5]. Variable temperature nuclear magnetic resonance studies reveal coalescence phenomena indicating exchange between conformational states on the nuclear magnetic resonance timescale [23] [5]. This dynamic behavior influences the kinetic stability and biological activity of the compound at physiological temperatures [23] [5].

Solvent effects play a crucial role in determining conformational preferences, with polar solvents generally favoring gauche conformations that maximize favorable dipole-solvent interactions [23] [25]. This solvent dependence directly impacts bioavailability and pharmacokinetic properties, as conformational changes can alter membrane permeability and protein binding affinity [23] [25]. Fluorinated protein-ligand complexes exhibit entropy-entropy compensation effects, where different types of entropy (protein conformational, ligand conformational, and solvation entropy) compensate each other during binding processes [25].

The position of fluorine substitution on the phenyl ring significantly influences conformational preferences through electronic effects [23] [26]. Meta-fluorine substitution (3-position) exhibits minimal effects on conformational preferences compared to unsubstituted phenyl systems, while ortho-fluorine substitution (2-position) dominantly determines site occupation and conformational behavior [23] [26]. This positional dependence arises from the varying degrees of electronic interaction between the fluorine atom and the aromatic π-system [23].

Dates

Last modified: 04-14-2024

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